molecular formula C16H14ClNO4 B5820881 N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No. B5820881
M. Wt: 319.74 g/mol
InChI Key: YXHJMUWJPNVBBW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and medicine.

Scientific Research Applications

Insecticidal Potential

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have shown promising results as potential insecticidal agents. A study demonstrated that some synthesized derivatives of this compound exhibited significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with certain compounds showing excellent results (Rashid et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has been conducted on the development of new chemical entities using derivatives of N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide for potential anticancer, anti-inflammatory, and analgesic applications. One study found that certain derivatives exhibited significant activities against breast cancer and neuroblastoma cells, as well as anti-inflammatory and analgesic properties (Rani et al., 2014).

Antioxidant Activity

Some chalcones containing the N-arylacetamide group, derived from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, have been synthesized and evaluated for their antioxidant activities. These compounds demonstrated antioxidant activity comparable to that of ascorbic acid in certain concentrations (Nguyen et al., 2021).

Anti-mycobacterial Properties

The compound has been utilized in the synthesis of phenoxy acetic acid derivatives, which have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This indicates potential use in treating tuberculosis or related infections (Yar et al., 2006).

Structural and Physical Properties

The structural and physical properties of various derivatives of N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been extensively studied. For instance, research on crystal structures of C,N-disubstituted acetamides has provided insights into their molecular interactions and bonding patterns (Narayana et al., 2016).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline structures containing N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been investigated, revealing their potential for use in photonic devices like optical switches and modulators (Castro et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15-8-11(9-19)2-7-14(15)22-10-16(20)18-13-5-3-12(17)4-6-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHJMUWJPNVBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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